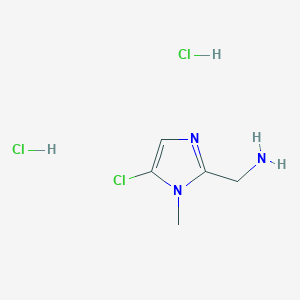

(5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Description

(5-Chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a substituted imidazole derivative with a primary amine functional group at the C2 position, a methyl group at N1, and a chlorine substituent at C3. Its molecular formula is C₅H₁₀Cl₃N₃, derived from the base structure (C₅H₈ClN₃) combined with two equivalents of hydrochloric acid. The compound is typically synthesized via chlorination reactions (e.g., using SOCl₂, as described in imidazole derivatives ), and its dihydrochloride form enhances solubility and stability for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

(5-chloro-1-methylimidazol-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.2ClH/c1-9-4(6)3-8-5(9)2-7;;/h3H,2,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKDODYQPNTAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820648-72-3 | |

| Record name | (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves the chlorination of 1-methylimidazole followed by amination. One common method includes:

Chlorination: 1-methylimidazole is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 5-position of the imidazole ring.

Amination: The resulting 5-chloro-1-methylimidazole is then treated with formaldehyde and ammonium chloride to introduce the methanamine group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride facilitates nucleophilic substitution under basic conditions. Deprotonation of the ammonium salt generates a free amine, enabling reactions with electrophiles such as acyl chlorides or alkyl halides.

Example reaction with acetyl chloride :

This acetylation reaction is critical for modifying solubility and bioavailability in drug development .

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring undergoes EAS at positions activated by substituents. The chloro group (meta-directing) and methyl group (ortho/para-directing) influence regioselectivity.

Nitration :

Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs predominantly at the C-4 position of the imidazole ring due to steric and electronic effects .

Halogenation :

Bromination (Br₂/FeBr₃) yields 4-bromo derivatives, useful for further cross-coupling reactions .

Condensation Reactions

The amine group participates in Schiff base formation with carbonyl compounds, a key step in coordination chemistry and drug design.

Schiff base synthesis (from PMC study ) :

Reagent: Sodium pyruvate

Conditions: Reflux in methanol with KOH

Product:

This reaction forms a bidentate ligand for metal coordination (e.g., Ni²⁺ complexes) .

Oxidation:

The primary amine can be oxidized to a nitro group using strong oxidants like KMnO₄ (acidic conditions), though this may destabilize the imidazole ring .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazoline, altering electronic properties .

Metal Coordination Chemistry

The imidazole nitrogen and amine group act as Lewis bases, forming stable complexes with transition metals.

Example Ni²⁺ complex synthesis :

Reagent: Ni(acetate)₂

Conditions: Methanol, room temperature

Product: Tetrahedral Ni complex with two Schiff base ligands, characterized by UV-Vis absorption at 594 nm.

Stability and Side Reactions

Scientific Research Applications

Biological Activities

Research indicates that (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibits various biological activities, making it a candidate for further investigation in pharmacology and medicinal chemistry.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in developing antibacterial agents .

Anti-inflammatory Properties

There is emerging evidence that this compound may play a role in modulating inflammatory responses. Research indicates its potential as a therapeutic agent in conditions characterized by excessive inflammation, such as systemic inflammatory response syndrome .

Applications in Drug Development

The compound's unique structure allows it to interact with biological targets effectively. Here are some specific applications noted in recent studies:

- As a Drug Candidate : Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting inflammation and infection.

- Inhibitor Development : It has been investigated as a selective inhibitor for receptor-interacting protein 1 (RIP1), which is implicated in necroptosis and inflammation pathways .

- Potential Use in Cancer Therapy : The compound's ability to modulate cellular pathways suggests it could have applications in cancer treatment, particularly in targeting tumor microenvironments .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated that the compound could serve as a base for developing new antibiotics against resistant strains.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays evaluating the anti-inflammatory effects showed that the compound reduced pro-inflammatory cytokine production in macrophages. This suggests its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism by which (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the methanamine group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared below with analogs differing in substituents, aromatic systems, or functional groups. Key differences are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Functional Group and Substituent Analysis

- Chlorine vs. Methoxy Groups : The C5-chloro substituent in the target compound increases lipophilicity compared to the methoxy group in the benzimidazole analog (C₉H₁₃Cl₂N₃O) . This enhances membrane permeability but may reduce aqueous solubility.

- Benzimidazole vs.

- Amine Positioning : The ethylamine chain in [2-(5-chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride provides conformational flexibility, whereas the methanamine group in the target compound offers steric compactness.

Biological Activity

(5-Chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₀ClN₃

- Molecular Weight : 159.62 g/mol

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that imidazole derivatives often exhibit antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

Research has indicated that imidazole derivatives can induce apoptosis in cancer cells. The proposed mechanism includes the generation of reactive oxygen species (ROS), leading to DNA damage and activation of apoptotic pathways. In vitro studies have shown that such compounds can inhibit the proliferation of cancer cell lines, including those derived from melanoma and breast cancer .

Case Studies

In a notable study, a derivative similar to (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine was tested for its cytotoxic effects on human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity. The compound was found to activate caspases involved in the apoptotic pathway, confirming its role as a potential anticancer agent .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 Value | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | |

| Similar Imidazole Derivative | Anticancer | 5.2 μM | |

| Bis(benzimidazole) Complex | Anticancer | 0.395 μM |

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. The compound exhibits moderate toxicity levels; thus, appropriate handling precautions are recommended due to potential irritant effects on skin and eyes .

Q & A

Q. What synthetic methodologies are recommended for preparing (5-chloro-1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of precursors with appropriate substitutions. For analogous imidazole derivatives, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization has been effective under mild conditions . Phosphorus oxychloride (POCl₃) can facilitate cyclization steps at elevated temperatures (e.g., 120°C), as demonstrated in related heterocyclic syntheses . Post-synthesis, purification via recrystallization from ethanol/water mixtures ensures isolation of the dihydrochloride salt. Confirm purity using HPLC (>95%) and characterize intermediates via FT-IR and H NMR.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar imidazole hydrochlorides:

- Storage : Seal containers, store at 2–8°C in a dry environment, and avoid light exposure to prevent degradation .

- Handling : Use PPE (nitrile gloves, chemical-resistant lab coats) and work in fume hoods to minimize inhalation risks. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (exact mass: ~223.05 g/mol for C₅H₉ClN₃·2HCl) and detect isotopic patterns of chlorine .

- NMR Spectroscopy : H/C NMR in D₂O or DMSO-d₆ to resolve imidazole ring protons (δ 7.2–7.8 ppm) and methylamine signals (δ 2.8–3.5 ppm). 2D techniques (HSQC, HMBC) clarify coupling patterns .

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding networks in the dihydrochloride salt .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Structural Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallographic data to identify conformational variations. Thermal ellipsoid plots from SHELXL-refined structures highlight dynamic disorder .

- Dynamic NMR : Variable-temperature H NMR (e.g., 25–60°C) can detect rotational barriers in the imidazole ring, resolving ambiguities in peak assignments .

Q. What strategies optimize biological activity studies for this compound in enzyme inhibition assays?

- Methodological Answer :

- LOXL2 Inhibition Assays : Adapt protocols from related methanamine dihydrochlorides:

Prepare recombinant LOXL2 enzyme (10 nM) in Tris-HCl buffer (pH 8.0).

Incubate with compound (0.1–100 µM) and substrate (allysine residues) at 37°C for 1 h.

Quantify inhibition via fluorescence-based detection of H₂O₂ byproduct (λex/λem = 535/587 nm) .

- Dose-Response Analysis : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with positive controls (e.g., β-aminopropionitrile).

Q. How can crystallographic twinning or poor diffraction quality be resolved for this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. For twinned crystals, apply the HKLF 5 format in SHELXL to deconvolute overlapping reflections .

- Refinement : Incorporate anisotropic displacement parameters and restrain hydrogen-bonding distances (e.g., N–H···Cl interactions) to improve R-factor convergence (<5%).

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in different studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, H₂O, and EtOH across pH gradients (2–12). Use UV-Vis spectroscopy (λ = 260 nm) for quantification.

- Thermodynamic Analysis : Perform van’t Hoff plots to correlate solubility with temperature (ΔH, ΔS calculations). Cross-reference with DSC data to detect polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.